molecular formula C20H28ClN7O3S B560020 Cerdulatinib hydrochloride CAS No. 1369761-01-2

Cerdulatinib hydrochloride

Cat. No. B560020
M. Wt: 482
InChI Key: IYULGYKOHUAYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cerdulatinib hydrochloride is a selective, orally active, and reversible ATP-competitive inhibitor of dual SYK and JAK . It is used in the research of autoimmune disease and B-cell malignancies . It is a small molecule SYK/JAK kinase inhibitor in development for the treatment of hematological malignancies .


Chemical Reactions Analysis

Cerdulatinib hydrochloride has been shown to inhibit SYK and JAK pathways in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with tumor response .


Physical And Chemical Properties Analysis

Cerdulatinib hydrochloride has a molecular weight of 482 . It is stable if stored as directed and should be protected from light and heat . Its purity, as determined by HPLC, is 99.16% .

Scientific Research Applications

  • Cerdulatinib hydrochloride has shown effectiveness in treating relapsed/refractory B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma. It achieves complete inhibition of SYK and JAK pathways in whole blood at tolerated exposures, which correlates with tumor response. Serum inflammation markers were also reduced by cerdulatinib, with significant correlations observed between pathway inhibition and tumor response (Coffey et al., 2017).

  • Cerdulatinib has been found effective in overcoming resistance to ibrutinib, a BTK inhibitor, in chronic lymphocytic leukemia. It was able to induce CLL cell death at clinically achievable concentrations and blocked proliferation of ibrutinib-resistant primary CLL cells. This suggests that simultaneous targeting of BCR and JAK-STAT pathways could be more effective than single BTK inhibition (Guo et al., 2017).

  • In preclinical studies, cerdulatinib showed broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma. This activity was attributed at least in part to inhibiting SYK and JAK pathways (Ma et al., 2015).

  • Cerdulatinib has also demonstrated efficacy in the treatment of follicular lymphoma. It induced Bim expression and synergistic cell kill in combination with venetoclax in follicular lymphoma cell lines (Steele et al., 2018).

  • A Phase 2a study showed that cerdulatinib as monotherapy or in combination with rituximab was efficacious in patients with relapsed/refractory follicular lymphoma. It demonstrated a tolerable safety profile and promising efficacy (Hamlin et al., 2021).

  • Cerdulatinib has shown potential in overcoming JAKi resistance in TYK2-rearranged acute lymphoblastic leukemia, providing an alternative therapy for patients who have lost response to JAKi treatment regimens (Shirazi et al., 2021).

  • It has also exhibited anti-adult T-cell leukemia/lymphoma activity, suggesting that simultaneous inhibition of SYK and JAK is more effective than single-agent therapy for the treatment of ATLL (Ishikawa et al., 2018).

  • Cerdulatinib has been used in Phase 1 studies for relapsed/refractory B-cell malignancies, with no dose-limiting toxicities reported and preliminary evidence of anti-tumor activity (Patel et al., 2014).

  • The drug's preclinical and clinical pharmacodynamics/pharmacokinetics relationships have been explored, indicating nonlinearity at doses above 30 mg QD in patients (Coffey et al., 2015).

Safety And Hazards

Cerdulatinib hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Cerdulatinib hydrochloride has shown promise in the treatment of B-cell malignancies and autoimmune diseases . Current research is focused on its use in the treatment of relapsed/refractory B-cell malignancies . The review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .

properties

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULGYKOHUAYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerdulatinib hydrochloride

CAS RN

1369761-01-2
Record name Cerdulatinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERDULATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
S Iida, T Nakanishi, F Momose, M Ichishi… - International journal of …, 2022 - mdpi.com
… Baricitinib is a selective JAK1 and JAK2 inhibitor, while cerdulatinib hydrochloride is an orally active, multi-targeted tyrosine kinase inhibitor, especially for JAK1, JAK2, JAK3, and TYK2. …
Number of citations: 6 www.mdpi.com
T Nakanishi, K Mizutani, S Iida, Y Matsushima… - International Journal of …, 2021 - mdpi.com
… Baricitinib is a selective JAK1 and JAK2 inhibitor, and cerdulatinib hydrochloride is an orally active, multi-targeted tyrosine kinase inhibitor, especially for JAK1, JAK2, JAK3, and TYK2. …
Number of citations: 9 www.mdpi.com
PA Akinnusi, SO Olubode… - Journal of Genetic …, 2023 - jgeb.springeropen.com
… study by including the co-crystalized ligands pertinent to each target, as well as three widely recognized standard inhibitors: chymostatin for chymase, cerdulatinib hydrochloride for …
Number of citations: 5 jgeb.springeropen.com
S Iida, H Shoji, F Kawakita, T Nakanishi… - International Journal of …, 2023 - mdpi.com
… Cerdulatinib hydrochloride is an oral, active multi-target tyrosine kinase inhibitor, especially for JAK1, JAK2, JAK3, and TYK2. Skin eruptions were ameliorated in JAK-treated mice, but …
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.